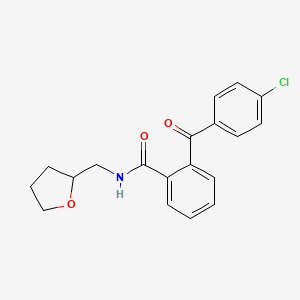

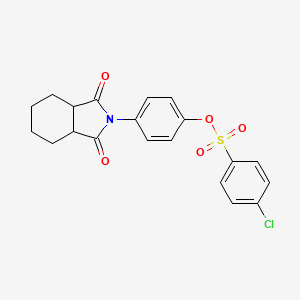

![molecular formula C20H23ClFN3O3S B4007374 4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)

4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide compounds often involves complex chemical reactions aimed at introducing specific functional groups to the benzenesulfonamide core. For example, the synthesis of similar sulfonamide compounds has been demonstrated through reactions that involve the slow evaporation solution growth technique, and the structures are characterized using various spectroscopic methods such as FT-IR, NMR, UV–Vis, and X-ray crystallography (Ceylan et al., 2015). Such techniques are crucial for confirming the molecular structure and ensuring the successful incorporation of desired groups.

Molecular Structure Analysis

The detailed molecular structure of benzenesulfonamide derivatives can be elucidated using X-ray crystallography, which provides insights into the compound's crystal system, bond lengths, and angles. Density functional theory (DFT) calculations also play a vital role in understanding the molecule's geometry, vibrational frequencies, and chemical shifts (Sławiński et al., 2012). These analyses are fundamental in predicting the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions that highlight their reactivity and potential for further modification. The introduction of specific functional groups can significantly alter the compound's properties and enhance its pharmacological profile. For example, the synthesis of novel benzenesulfonamide derivatives with potential anticancer activity involves the strategic introduction of alkylthio and chloro groups, demonstrating the compound's versatility in medicinal chemistry applications (Sławiński et al., 2012).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. The presence of specific substituents can affect the compound's solubility in various solvents, which is critical for its application in drug formulation. Single crystal X-ray diffraction studies provide valuable information on the compound's crystalline structure and intermolecular interactions, which are essential for understanding its physical properties (Suchetan et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

- Compounds related to 4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide have been synthesized and structurally characterized for their potential as CCR5 antagonists, which could be used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Medicinal Chemistry and Drug Development

- Research indicates that derivatives of benzenesulfonamides, including compounds similar to 4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide, have been evaluated for inhibiting cyclooxygenase-2 (COX-2), which is significant in developing treatments for rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Anticancer Potential

- A variety of benzenesulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, which could play a role in managing hypoxic tumors, particularly in targeting renal cell carcinoma (V. Garaj et al., 2005).

Enzyme Inhibition and Disease Treatment

- Research has shown that certain benzenesulfonamide derivatives can act as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).

Photodynamic Therapy

- Some benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy applications, specifically as Type II photosensitizers for treating cancer (M. Pişkin et al., 2020).

Corrosion Inhibition

- Piperidine derivatives, which share structural similarities with the compound , have been investigated for their effectiveness in inhibiting the corrosion of iron, highlighting their potential application in materials science (S. Kaya et al., 2016).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve testing its biological activity, studying its mechanism of action, and conducting preclinical and clinical trials. If it’s being used for other purposes, future research could involve studying its physical and chemical properties, its reactivity, and potential applications .

properties

IUPAC Name |

4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O3S/c1-23-10-12-24(13-11-23)20(26)15-25(14-16-4-2-3-5-19(16)22)29(27,28)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTBRCKJJDRVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)

![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)

![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)

![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)

![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)

![1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)